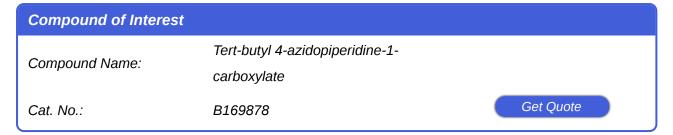




# Tert-butyl 4-azidopiperidine-1-carboxylate structure and molecular weight

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An In-depth Technical Guide to **Tert-butyl 4-azidopiperidine-1-carboxylate** 

This guide provides a comprehensive overview of **tert-butyl 4-azidopiperidine-1-carboxylate**, a pivotal intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's chemical properties, a detailed synthetic protocol, and its primary applications, with a focus on its role in "click chemistry."

## **Core Compound Data**

**Tert-butyl 4-azidopiperidine-1-carboxylate** is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an azide moiety. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, while the azide group is a versatile functional handle for a variety of chemical transformations.[1]



Property	Value	Reference(s)
Molecular Formula	C10H18N4O2	[1]
Molecular Weight	226.28 g/mol	[2][3]
CAS Number	180695-80-1	[2]
Appearance	Varies (often an oil or solid)	
Primary Application	Intermediate in organic synthesis	[1]
Key Reaction Type	Copper-Catalyzed Azide- Alkyne Cycloaddition (CuAAC)	[1]

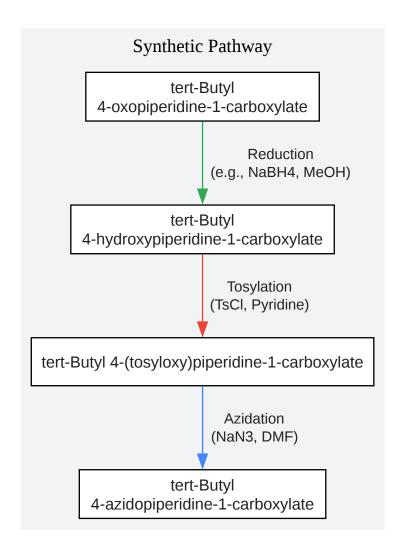
# **Synthesis and Experimental Protocols**

The synthesis of **tert-butyl 4-azidopiperidine-1-carboxylate** is typically achieved through a multi-step sequence starting from a commercially available piperidone derivative. The general synthetic pathway involves the reduction of a ketone, activation of the resulting alcohol, and subsequent nucleophilic substitution with an azide source.

## **Synthetic Workflow Diagram**

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.





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Caption: Synthetic route to **tert-butyl 4-azidopiperidine-1-carboxylate**.

# Step 1: Reduction of tert-Butyl 4-oxopiperidine-1-carboxylate

Objective: To reduce the ketone functionality to a hydroxyl group.

- Materials:
  - tert-Butyl 4-oxopiperidine-1-carboxylate
  - Methanol (MeOH)



- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water
- Ethyl acetate
- Brine (saturated aq. NaCl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Protocol:

- Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

# Step 2: Tosylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate

## Foundational & Exploratory





Objective: To convert the hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.

#### Materials:

- tert-Butyl 4-hydroxypiperidine-1-carboxylate (from Step 1)
- Pyridine (anhydrous)
- p-Toluenesulfonyl chloride (TsCl)
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Protocol:

- Dissolve the crude tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.[4]
- Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
  [4]
- Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.[4]
- Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
- Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine),
  water, and saturated NaHCO₃ solution.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.



• Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

# Step 3: Synthesis of tert-Butyl 4-azidopiperidine-1-carboxylate

Objective: To displace the tosylate group with an azide ion.

- Materials:
  - tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step 2)
  - Sodium azide (NaN<sub>3</sub>)
  - Dimethylformamide (DMF, anhydrous)
  - Deionized water
  - Diethyl ether
  - Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Protocol:
  - Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
  - Add sodium azide (2.0-3.0 eq) to the solution.
  - Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
  - Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
  - Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).
  - Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.



 The resulting crude tert-butyl 4-azidopiperidine-1-carboxylate can be purified by silica gel chromatography if necessary.

## **Key Applications in Research and Development**

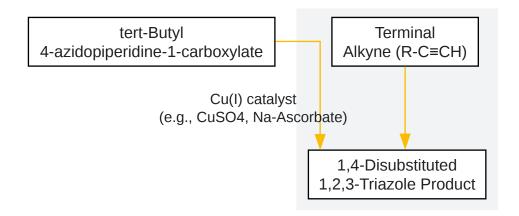
The primary utility of **tert-butyl 4-azidopiperidine-1-carboxylate** stems from its role as a building block in the synthesis of more complex molecules.

## **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)**

This compound is an ideal substrate for CuAAC, a cornerstone of "click chemistry."[1] In this reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it invaluable for:

- Drug Discovery: Linking the piperidine scaffold to other pharmacophores to create novel drug candidates.
- Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biomolecules.
- Materials Science: Synthesizing functionalized polymers and materials.

## **Workflow for a General CuAAC Reaction**



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Caption: General workflow for a CuAAC "click" reaction.



## **Further Functionalization**

Beyond click chemistry, the azide can be reduced to a primary amine (tert-butyl 4-aminopiperidine-1-carboxylate), providing a nucleophilic site for amidation, alkylation, or other amine-based chemistries. This dual functionality makes the parent azide a highly versatile synthetic intermediate.

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